Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate
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Overview
Description
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate is an organic compound that features a nitrobenzoate ester linked to a bromophenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Bromination: The phenethylamine is brominated to introduce a bromine atom at the para position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The phenethylamine moiety can be oxidized under strong oxidative conditions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Methyl 4-((4-aminophenethyl)amino)-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones or other oxidized products.
Scientific Research Applications
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenethylamine moiety can engage in binding interactions with proteins, while the nitrobenzoate ester may undergo metabolic transformations, leading to active metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-chlorophenethyl)amino)-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-((4-fluorophenethyl)amino)-3-nitrobenzoate: Contains a fluorine atom in place of bromine.
Methyl 4-((4-methylphenethyl)amino)-3-nitrobenzoate: Features a methyl group instead of bromine.
Uniqueness
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications .
Biological Activity
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₆BrN₂O₄
- Molecular Weight : 392.21 g/mol
- Melting Point : 159-160 °C
- CAS Number : 234751-03-2
This compound exhibits various biological activities attributed to its structural components. The presence of the bromophenethyl group is particularly significant as it enhances the interaction with biological targets, potentially modulating various signaling pathways.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be linked to the nitro group in the structure that can scavenge free radicals .
- Anticancer Potential : Research indicates that nitro-substituted benzoates can inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing DNA repair in cancer cells .
- Antimicrobial Effects : The bromophenyl moiety has been associated with antifungal activity against pathogens such as Candida albicans, suggesting that this compound may also possess antimicrobial properties .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast cancer cells, where the compound induced apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 25 | Inhibition of PARP activity |
Case Study 2: Antioxidant Properties
In vitro assays were conducted to evaluate the antioxidant capacity of the compound. It was found to significantly reduce oxidative stress markers in human cell lines, suggesting potential applications in neuroprotection and skin health.
Test System | Result |
---|---|
DPPH Assay | IC50 = 12 µM |
ABTS Assay | IC50 = 10 µM |
Cellular Model | Reduction in ROS levels by 40% |
Properties
IUPAC Name |
methyl 4-[2-(4-bromophenyl)ethylamino]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-23-16(20)12-4-7-14(15(10-12)19(21)22)18-9-8-11-2-5-13(17)6-3-11/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRQNQKNZILISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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